molecular formula C11H10BrNO B2879682 5-Bromo-3-methoxy-2-methylquinoline CAS No. 2138214-32-9

5-Bromo-3-methoxy-2-methylquinoline

Cat. No.: B2879682
CAS No.: 2138214-32-9
M. Wt: 252.111
InChI Key: AVUJOWCEEMNJRL-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, which is a nitrogen-containing heterocycle known for its wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the bromination of 3-methoxy-2-methylquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

5-Bromo-3-methoxy-2-methylquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methoxyquinoline: Lacks the methyl group at the 2-position.

    3-Methoxy-2-methylquinoline: Lacks the bromine atom at the 5-position.

    5-Bromo-2-methylquinoline: Lacks the methoxy group at the 3-position

Uniqueness

5-Bromo-3-methoxy-2-methylquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

5-bromo-3-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-9(12)4-3-5-10(8)13-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUJOWCEEMNJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138214-32-9
Record name 5-bromo-3-methoxy-2-methylquinoline
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